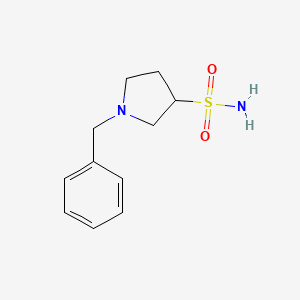

1-Benzylpyrrolidine-3-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Drug Discovery

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, having been integral to the development of a wide array of therapeutic agents since the discovery of the antibacterial properties of Prontosil in the 1930s. nih.govimpactfactor.org These compounds, commonly known as sulfa drugs, were the first class of synthetic antimicrobial agents to be widely used. nih.govslideshare.net Their initial success in treating bacterial infections paved the way for the development of a vast number of sulfonamide-containing drugs with a broad spectrum of biological activities. impactfactor.orgnih.gov

The versatility of the sulfonamide scaffold is evident in its presence in drugs targeting a multitude of diseases. impactfactor.orgnih.gov Beyond their well-known antibacterial action, which stems from the inhibition of dihydropteroate (B1496061) synthetase in bacteria, sulfonamides have been successfully developed as diuretics, hypoglycemics, anti-inflammatory agents, and treatments for glaucoma. nih.govslideshare.net More recently, their application has expanded into the realms of antiviral, anticancer, and anticonvulsant therapies. nih.govnih.gov This wide range of pharmacological activities is a testament to the ability of the sulfonamide group to interact with various biological targets, often acting as an inhibitor of enzymes such as carbonic anhydrase and proteases. nih.govslideshare.net The ongoing research into sulfonamide derivatives continues to underscore their importance in modern drug discovery, with new compounds being synthesized and evaluated for a variety of medical conditions. nih.govresearchgate.net

Role of Pyrrolidine (B122466) Ring Systems in Biologically Active Molecules

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another privileged scaffold in the design of biologically active molecules. nih.gov This ring system is a common feature in a multitude of natural products, most notably in alkaloids like nicotine (B1678760) and hygrine, as well as in the amino acid proline. The inherent structural features of the pyrrolidine ring make it an attractive component for medicinal chemists.

One of the key advantages of the pyrrolidine scaffold is its three-dimensional nature, which arises from the sp³ hybridization of its carbon atoms. This non-planar structure allows for a greater exploration of chemical space compared to flat aromatic rings, providing more opportunities for specific interactions with biological targets. Furthermore, the pyrrolidine ring can possess multiple stereogenic centers, leading to a rich stereochemical diversity that can be exploited to fine-tune the biological activity and selectivity of a drug candidate. nih.gov The introduction of a pyrrolidine moiety into a molecule can also favorably influence its physicochemical properties, such as solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

The pyrrolidine core is found in a wide range of pharmaceuticals with diverse therapeutic applications, including antiviral, anticancer, anti-inflammatory, and central nervous system-acting agents. Its versatility as a scaffold allows for the attachment of various functional groups at different positions, enabling the systematic exploration of structure-activity relationships (SAR).

Overview of 1-Benzylpyrrolidine-3-sulfonamide and its Derivatives as Research Targets

The compound 1-Benzylpyrrolidine-3-sulfonamide represents a strategic combination of the aforementioned sulfonamide and pyrrolidine scaffolds. The benzyl (B1604629) group attached to the pyrrolidine nitrogen provides a lipophilic anchor and can engage in various non-covalent interactions with biological targets. The sulfonamide group at the 3-position of the pyrrolidine ring introduces a key functional group known for its diverse biological activities.

While research specifically focused on 1-Benzylpyrrolidine-3-sulfonamide is still emerging, studies on closely related analogs highlight the potential of this structural motif. For instance, derivatives of 3-pyrrolidinyl sulfonamides have been investigated as inhibitors of Ras prenylation, a key process in cell signaling that is often dysregulated in cancer. nih.gov In these studies, the sulfonamide moiety was shown to be a critical component for activity, and variations of the substituent on the sulfonamide nitrogen led to significant differences in inhibitory potency.

Furthermore, research into other five-membered heterocyclic sulfonamides has demonstrated a wide range of biological activities. For example, novel 3-sulfonamide pyrrol-2-one derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase isoforms, some of which are implicated in cancer. nih.gov Although the core ring in these compounds is a pyrrol-2-one, the presence of the sulfonamide at the 3-position is a shared feature with 1-Benzylpyrrolidine-3-sulfonamide, suggesting a potential for similar enzyme inhibitory activity.

The exploration of structure-activity relationships in related compound series has provided valuable insights for the potential development of 1-Benzylpyrrolidine-3-sulfonamide derivatives. Systematic modifications of the substituents on both the sulfonamide nitrogen and the aromatic ring of the benzyl group could lead to the discovery of potent and selective agents for various therapeutic targets. The tables below present data from studies on related sulfonamide derivatives, illustrating the types of biological activities and potencies that might be achievable with this class of compounds.

Table 1: Biological Activity of Representative Sulfonamide Derivatives

| Compound Class | Target | Representative Activity | Reference |

| 3-Pyrrolidinyl Benzo impactfactor.orgnih.govcyclohepta[1,2-b]pyridine Sulfonamides | Ras Prenylation | Dual FPT/GGPT Inhibition | nih.gov |

| 3-Sulfonamide Pyrrol-2-ones | Carbonic Anhydrase | Potent hCA Isoform Inhibition | nih.gov |

| Substituted Benzene (B151609) Sulfonamides | Anti-inflammatory | Attenuation of Nitric Oxide Production | nih.gov |

Table 2: Structure-Activity Relationship (SAR) Insights from Related Sulfonamide Analogs

| Structural Modification | Impact on Activity | Example Compound Series | Reference |

| N-Sulfonamide Substituent | Critical for potency and selectivity | 3-Pyrrolidinyl Sulfonamides | nih.gov |

| Substitution on Aromatic Rings | Modulates activity and physicochemical properties | Benzene Sulfonamides | nih.gov |

| Core Heterocyclic Scaffold | Influences target specificity | Pyrrol-2-ones vs. Pyrrolidines | nih.gov |

The existing body of research on related compounds strongly suggests that 1-Benzylpyrrolidine-3-sulfonamide and its derivatives are promising candidates for further investigation in medicinal chemistry. The strategic combination of the sulfonamide and pyrrolidine moieties, coupled with the potential for diverse substitutions, makes this a rich scaffold for the development of novel therapeutic agents.

Properties

IUPAC Name |

1-benzylpyrrolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-16(14,15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKVORFSSQRLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Benzylpyrrolidine 3 Sulfonamide Analogues

Strategies for the Synthesis of 1-Benzylpyrrolidine-3-sulfonamide Core Structure

The construction of the 1-benzylpyrrolidine-3-sulfonamide core can be achieved through several synthetic routes, each with its own advantages and applications. These methods range from sequential reaction sequences to the use of innovative and sustainable solvent systems.

Multi-Step Synthetic Sequences

Multi-step synthesis is a common approach to assemble complex molecules like 1-benzylpyrrolidine-3-sulfonamide. utdallas.edu These sequences involve a series of chemical reactions where the product of one step becomes the starting material for the next. utdallas.edu This methodical approach allows for the precise construction of the target molecule with desired stereochemistry and functional groups.

A general multi-step synthesis might commence with a commercially available pyrrolidine (B122466) derivative, which is then subjected to a series of reactions to introduce the benzyl (B1604629) group at the nitrogen atom and the sulfonamide group at the 3-position. Protecting groups may be employed to prevent unwanted side reactions with reactive functional groups during the synthesis. utdallas.eduyoutube.com For instance, an amino group can be protected as an amide, which is less reactive, and then deprotected at a later stage to yield the desired amine. utdallas.edu The synthesis of the alkaloid natural product (¡)-oxomaritidine, for example, involved a seven-step continuous sequence using flow chemistry. syrris.jp

Utilization of Deep Eutectic Solvents in Sulfonamide Synthesis

In a move towards more sustainable and environmentally friendly chemical processes, deep eutectic solvents (DESs) have been successfully employed in the synthesis of sulfonamides. uniba.itnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. uniba.itnih.gov Choline (B1196258) chloride-based DESs, in particular, have proven effective for the reaction between amines and sulfonyl chlorides. uniba.itnih.gov

A study demonstrated a scalable and sustainable protocol for synthesizing various functionalized sulfonamides with yields of up to 97%. uniba.itnih.gov The reactions were carried out in choline chloride/glycerol or choline chloride/urea at ambient temperature. uniba.itnih.gov The success of this method is attributed to a combination of electronic effects and the solubility of the starting materials in the DESs, which favors the desired reaction over the hydrolysis of sulfonyl chlorides. uniba.itnih.gov The use of DESs offers a greener alternative to traditional volatile organic compounds. uniba.it

| Starting Amine | Starting Sulfonyl Chloride | Deep Eutectic Solvent | Reaction Time (h) | Yield (%) |

| Aniline | Benzenesulfonyl chloride | ChCl/Urea | 2 | 95 |

| 4-Methylaniline | p-Toluenesulfonyl chloride | ChCl/Glycerol | 4 | 97 |

| Pyrrolidine | Methanesulfonyl chloride | ChCl/Urea | 12 | 85 |

This table presents a selection of results from the synthesis of sulfonamides in deep eutectic solvents, demonstrating the efficiency of this sustainable method.

General Amine-Sulfonyl Chloride Reaction Pathways

The most fundamental and widely used method for synthesizing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. uniba.itcbijournal.com This reaction, a type of nucleophilic acyl-type substitution, involves the nucleophilic nitrogen of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com

The reactivity of the amine can vary depending on the electronic nature of the groups attached to it. cbijournal.com Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. youtube.comuniba.it

Recent advancements have focused on developing more efficient and milder conditions for this reaction. For example, the use of a pyrylium (B1242799) salt (Pyry-BF4) has been reported to activate primary sulfonamides, enabling their conversion to sulfonyl chlorides under mild conditions. nih.gov This allows for the late-stage functionalization of complex molecules containing a primary sulfonamide group. nih.gov

Synthesis of Novel Pyrrolidine-3-sulfonamide (B1439569) Derivatives

The therapeutic potential of 1-benzylpyrrolidine-3-sulfonamide can be expanded by synthesizing novel derivatives with modified structures. These modifications can be introduced on the benzyl moiety or the pyrrolidine ring itself.

Introduction of Diverse Substituents on the Benzyl Moiety

Varying the substituents on the benzyl group can significantly impact the biological activity of the resulting compounds. A library of benzylamine-derived sulfonamides was constructed using solid-phase synthesis, yielding potent thrombin inhibitors. nih.gov This highlights the potential of modifying the benzyl portion of the molecule to target specific biological pathways.

For instance, the synthesis of novel sulfonamide derivatives of trimetazidine (B612337), a drug used for angina pectoris, involved reacting trimetazidine with various sulfonyl chlorides. mdpi.com This approach allows for the introduction of different aryl and heteroaryl groups attached to the sulfonamide nitrogen, leading to a diverse range of compounds for biological screening. mdpi.com Similarly, new sulfonamide derivatives containing a piperidine (B6355638) moiety have been synthesized and shown to be effective against plant bacterial diseases. nih.gov

| Parent Compound | Modifying Reagent | Resulting Derivative |

| Trimetazidine | Benzenesulfonyl chloride | 1-(2,3,4-Trimethoxybenzyl)-4-(phenylsulfonyl)piperazine |

| Trimetazidine | 4-Methylbenzenesulfonyl chloride | 1-(2,3,4-Trimethoxybenzyl)-4-(tosyl)piperazine |

| Trimetazidine | 4-Nitrobenzenesulfonyl chloride | 1-(4-Nitrobenzenesulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine |

This table illustrates the synthesis of novel trimetazidine-based sulfonamide derivatives through reaction with different sulfonyl chlorides.

Modifications and Hybridizations of the Pyrrolidine Ring

The pyrrolidine ring itself serves as a versatile scaffold for chemical modification. nih.gov Its non-planar, three-dimensional structure allows for the exploration of a wider pharmacophore space compared to flat aromatic rings. nih.gov

Synthetic strategies for modifying the pyrrolidine ring include ring construction from acyclic precursors and the functionalization of pre-existing pyrrolidine rings. nih.gov For example, 1,3-dipolar cycloadditions are a classic method for preparing five-membered heterocycles like pyrrolidine. nih.gov

Furthermore, the introduction of substituents at various positions on the pyrrolidine ring can lead to compounds with altered biological activities. A study on 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives showed that the introduction of fluorine atoms at the 4-position of the pyrrolidine ring resulted in potent inhibitors of caspases-3 and -7. nih.gov In another example, new sulphonamide pyrolidine carboxamide derivatives were synthesized and showed promising antiplasmodial and antioxidant activities. nih.gov The hybridization of the pyrrolidine ring with other cyclic structures, such as piperidine, has also been explored to create novel chemical entities with potential therapeutic applications. nih.govresearchgate.net

Derivatization at the Sulfonamide Nitrogen

The sulfonamide moiety is a critical pharmacophore, and its derivatization, particularly at the nitrogen atom, offers a powerful tool for modulating the properties of the parent compound. The secondary sulfonamide nitrogen in a molecule like 1-benzylpyrrolidine-3-sulfonamide is amenable to various substitution reactions, primarily N-alkylation and N-arylation, to generate a library of analogues.

N-Alkylation:

A common strategy for N-alkylation of sulfonamides involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach utilizes alcohols as alkylating agents in the presence of a metal catalyst, such as manganese or ruthenium complexes. organic-chemistry.orgacs.orgacs.org The process is considered green as it generates water as the primary byproduct. For instance, a well-defined Mn(I) PNP pincer precatalyst has been shown to be effective for the N-alkylation of a wide range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols, resulting in mono-N-alkylated products in excellent yields. acs.org Another method employs microwave heating to facilitate the C-N bond formation from alcohols and sulfonamides. organic-chemistry.org Additionally, the intermolecular alkylation of sulfonamides can be achieved using trichloroacetimidates as the alkylating agent in refluxing toluene, particularly for unsubstituted sulfonamides. organic-chemistry.org

N-Arylation:

Metal-catalyzed cross-coupling reactions are the cornerstone of N-arylation of sulfonamides. Copper-catalyzed N-arylation, a variant of the Ullmann condensation, is a widely used method. nih.govorganic-chemistry.org For example, using (S)-N-methylpyrrolidine-2-carboxylate as a ligand for a copper catalyst allows for the N-arylation of amides and, by extension, sulfonamides under mild conditions. nih.gov An efficient and environmentally friendly method involves the copper-catalyzed N-arylation of sulfonamides with arylboronic acids in water, under ligand-free and aerobic conditions. organic-chemistry.org This approach is notable for its high yields and simple workup procedures. Nickel-catalyzed cross-couplings have also emerged as a powerful alternative, capable of coupling sulfonamides with (hetero)aryl chlorides, which were traditionally only achievable with palladium catalysts. researchgate.net Furthermore, a transition-metal-free approach for N-arylation has been developed, which utilizes o-silylaryl triflates in the presence of cesium fluoride (B91410) to yield arylated products under very mild conditions. acs.org

Click Chemistry Approaches in Pyrrolidine-Sulfonamide Synthesis

Click chemistry, characterized by its reliability, high yield, and simple reaction conditions, offers a robust platform for the synthesis and derivatization of complex molecules like pyrrolidine-sulfonamides. The two most prominent examples of click reactions applicable in this context are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-ene reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The CuAAC reaction forms a stable 1,2,3-triazole ring by coupling a terminal alkyne with an azide (B81097). nih.govyoutube.com This strategy can be employed to link a pyrrolidine scaffold to a sulfonamide-containing fragment, or vice versa. For instance, a 1-benzylpyrrolidine (B1219470) core could be functionalized with either an azide or an alkyne group. This intermediate can then be "clicked" with a synthesis partner bearing a sulfonamide group and the complementary functionality (alkyne or azide, respectively). The versatility of this reaction allows for its execution in various solvents, including sustainable media like water, glycerol, and deep eutectic solvents, which can also facilitate catalyst recycling. nih.gov

Thiol-Ene Chemistry:

The thiol-ene reaction involves the addition of a thiol to an alkene (ene), typically initiated by a radical source or a nucleophile. nih.govrsc.orgyoutube.com This reaction is highly efficient and tolerant of a wide range of functional groups. youtube.com In the context of pyrrolidine-sulfonamide synthesis, a pyrrolidine derivative containing a thiol group could be reacted with an alkene-functionalized sulfonamide. Conversely, an alkene-bearing pyrrolidine could be coupled with a thiol-containing sulfonamide. This methodology has been successfully applied to synthesize glycosyl sulfonamide inhibitors by reacting a thiol-containing sulfonamide with various sugar-derived alkenes. rsc.org The applications of thiol-ene chemistry are extensive, ranging from the synthesis of dendrimers to the functionalization of polymers and the creation of hydrogels for therapeutic delivery. nih.govyoutube.com

Stereoselective Synthesis of 1-Benzylpyrrolidine-3-sulfonamide Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of specific stereoisomers of 1-benzylpyrrolidine-3-sulfonamide is of significant importance. The key challenge lies in controlling the stereocenters on the pyrrolidine ring, particularly at the C3 and C4 positions.

Several powerful strategies have been developed for the asymmetric and diastereoselective synthesis of substituted pyrrolidines. One prominent method is the palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane precursor with sulfinimines. researchgate.net This approach allows for the diastereoselective synthesis of chiral pyrrolidines. The use of enantiomerically pure sulfinimines, which are stable and highly electrophilic, directs the stereochemical outcome of the cycloaddition.

Another effective strategy is the diastereoselective conjugate addition of homochiral lithium amides to α,β-unsaturated esters bearing an N-allyl-N-benzylamino group. researchgate.net This key step enables the synthesis of both anti- and syn-3,4-substituted aminopyrrolidines with high diastereomeric and enantiomeric excess. By choosing the appropriate chiral lithium amide and subsequent cyclization, specific stereoisomers of the pyrrolidine ring can be accessed.

Furthermore, the diastereoselective synthesis of silyl-substituted pyrrolidines has been achieved through a one-pot, four-step protocol involving the addition of a silyllithium reagent to a diaryl olefin, followed by a highly diastereoselective addition to a chiral sulfinimine and subsequent intramolecular cyclization. nih.govnih.gov While this method introduces a silyl (B83357) group, the underlying principles of using a chiral sulfinimine to control the stereochemistry of the newly formed ring are broadly applicable. These methodologies provide a robust toolkit for the targeted synthesis of the desired stereoisomers of 1-benzylpyrrolidine-3-sulfonamide by employing appropriately substituted starting materials.

Advanced Spectroscopic and Structural Elucidation of 1 Benzylpyrrolidine 3 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-benzylpyrrolidine-3-sulfonamide derivatives, both ¹H and ¹³C NMR would provide a detailed picture of the molecular structure.

In the ¹H NMR spectrum, distinct signals would correspond to the protons of the benzyl (B1604629) and pyrrolidine (B122466) moieties. The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm, as a multiplet. The benzylic protons (CH₂) attached to the pyrrolidine nitrogen would likely resonate as a singlet or a pair of doublets around δ 3.6 ppm. The protons of the pyrrolidine ring would exhibit complex splitting patterns in the upfield region (δ 2.0-3.5 ppm) due to spin-spin coupling. The proton on the carbon bearing the sulfonamide group (CH-SO₂NH₂) would likely appear as a multiplet in the δ 3.0-3.5 ppm range. The two protons of the sulfonamide group (-SO₂NH₂) would be expected to appear as a singlet in the range of 8.78 to 10.15 ppm. rsc.org

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The aromatic carbons of the benzyl group would show signals between δ 125 and 140 ppm. The benzylic carbon would be expected around δ 60 ppm. The carbons of the pyrrolidine ring would resonate in the range of δ 25-60 ppm. The carbon attached to the sulfonamide group would likely be the most downfield of the pyrrolidine carbons. For related sulfonamide derivatives, aromatic carbon signals have been observed between 111.83 and 160.11 ppm. rsc.org

To further confirm the structure, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Benzylpyrrolidine-3-sulfonamide

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 7.2-7.5 (m) |

| Benzylic (CH₂) | ~3.6 (s) |

| Pyrrolidine (CH) | 3.0-3.5 (m) |

| Pyrrolidine (CH₂) | 2.0-3.5 (m) |

| Sulfonamide (NH₂) | 8.78-10.15 (s) |

Data is inferred from typical values for similar functional groups and related structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Benzylpyrrolidine-3-sulfonamide

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 125-140 |

| Benzylic (CH₂) | ~60 |

| Pyrrolidine (CH) | 50-60 |

| Pyrrolidine (CH₂) | 25-55 |

Data is inferred from typical values for similar functional groups and related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of 1-benzylpyrrolidine-3-sulfonamide would be characterized by absorption bands corresponding to the N-H, C-H, S=O, and C-N bonds.

The sulfonamide group would give rise to two distinct stretching vibrations for the S=O bonds, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibrations of the primary sulfonamide would be observed as two bands in the 3400-3200 cm⁻¹ region. For some sulfonamides, these bands have been reported in the ranges of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹. nih.gov The S-N stretching vibration is expected in the 950-900 cm⁻¹ range. nih.gov

The aromatic C-H stretching vibrations of the benzyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine and benzylic methylene (B1212753) groups would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring would likely be found in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzyl ring would be seen in the 1600-1450 cm⁻¹ region. rsc.org

Table 3: Characteristic IR Absorption Frequencies for 1-Benzylpyrrolidine-3-sulfonamide

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Sulfonamide) | 3400-3200 (two bands) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| S=O Asymmetric Stretch | 1350-1300 |

| S=O Symmetric Stretch | 1160-1120 |

| C-N Stretch | 1250-1020 |

| S-N Stretch | 950-900 |

| Aromatic C=C Stretch | 1600-1450 |

Data is based on established correlation tables and data for related sulfonamide compounds. rsc.orgnih.gov

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. For 1-benzylpyrrolidine-3-sulfonamide, which has a molecular formula of C₁₁H₁₆N₂O₂S, the expected monoisotopic mass is 240.09325 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. In an electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as the protonated molecule [M+H]⁺ with an m/z of 241.10053. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 263.08247, might also be detected. uni.lu

The fragmentation pattern in the MS/MS spectrum would provide further structural evidence. A characteristic fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion at m/z 91. Another likely fragmentation pathway would involve the loss of the sulfonamide group (SO₂NH₂) or parts thereof. The pyrrolidine ring could also undergo characteristic ring-opening fragmentations.

Table 4: Predicted Mass Spectrometry Data for 1-Benzylpyrrolidine-3-sulfonamide

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 240.09270 |

| [M+H]⁺ | 241.10053 |

| [M+Na]⁺ | 263.08247 |

| [M+K]⁺ | 279.05641 |

| [M-H]⁻ | 239.08597 |

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. For a chiral compound like 1-benzylpyrrolidine-3-sulfonamide, which has a stereocenter at the C3 position of the pyrrolidine ring, X-ray crystallography of a single crystal would be the gold standard for assigning the absolute configuration (R or S).

The conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twist conformation, would be clearly defined. The orientation of the benzyl group relative to the pyrrolidine ring would also be established. While no specific crystal structure for 1-benzylpyrrolidine-3-sulfonamide is publicly available, analysis of related sulfonamide structures shows that the sulfonamide moiety can be twisted out of the plane of adjacent aromatic or heterocyclic rings. mdpi.com

In the absence of a single crystal suitable for X-ray diffraction, computational modeling, such as Density Functional Theory (DFT) calculations, could be used to predict the lowest energy conformation of the molecule, which can then be compared with spectroscopic data.

Biological Activities and Pharmacological Investigations of 1 Benzylpyrrolidine 3 Sulfonamide Analogues

Enzyme Inhibition Studies

There is currently no publicly available scientific literature detailing the investigation of 1-benzylpyrrolidine-3-sulfonamide analogues as inhibitors of human carbonic anhydrase isoforms I, II, IX, and XII. While the broader class of sulfonamides is well-known for its carbonic anhydrase inhibitory properties, specific studies on the 1-benzylpyrrolidine-3-sulfonamide scaffold in this context have not been reported.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy in the management of Alzheimer's disease. Research into structurally related N-benzylpiperidine derivatives has provided insights into the potential of such scaffolds as cholinesterase inhibitors. One study rationally modified the structure of the known AChE inhibitor donepezil (B133215) to create novel N-benzylpiperidine derivatives.

One of the most potent compounds from this series, derivative 4a , demonstrated significant inhibitory activity against both AChE and BuChE. The in vitro enzymatic assay revealed IC50 values of 2.08 µM for AChE and 7.41 µM for BuChE nih.gov. Although these compounds feature a piperidine (B6355638) ring instead of a pyrrolidine (B122466) ring, the data suggests that the N-benzyl motif is a viable component for designing cholinesterase inhibitors.

Table 1: Cholinesterase Inhibition by N-Benzylpiperidine Derivative 4a

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 4a | Acetylcholinesterase (AChE) | 2.08 ± 0.16 | nih.gov |

| Butyrylcholinesterase (BChE) | 7.41 ± 0.44 | nih.gov |

Dipeptidyl peptidase-4 (DPP-IV) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The development of sulfonamide derivatives of pyrrolidine and piperidine as DPP-IV inhibitors has been a subject of research. In a study by Sharma and Soman, a series of such compounds were designed, synthesized, and evaluated for their in vitro efficacy.

Among the synthesized compounds, a sulfonamide derivative of pyrrolidine, designated as 9a , was identified as the most potent inhibitor of DPP-IV. This compound exhibited an IC50 value of 41.17 nM nih.gov. This finding highlights the potential of the sulfonamide-pyrrolidine scaffold in developing effective anti-diabetic agents.

Table 2: DPP-IV Inhibition by a Sulfonamide Derivative of Pyrrolidine

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 9a | Dipeptidyl Peptidase-4 (DPP-IV) | 41.17 | nih.gov |

A significant breakthrough in the exploration of 1-benzylpyrrolidine-3-sulfonamide analogues has been the discovery of their potent inhibitory activity against bacterial DNA gyrase. A class of N-benzyl-3-sulfonamidopyrrolidines, termed "gyramides," has been identified as a new family of DNA gyrase inhibitors.

In a pivotal study, several gyramide analogues were characterized for their in vitro activity against E. coli DNA gyrase. (R)-Gyramide A was found to inhibit the supercoiling activity of E. coli DNA gyrase with an IC50 of 3.3 µM, while its (S)-enantiomer was significantly less active (IC50 = 40.8 µM), indicating stereospecific binding to the enzyme. Further optimization of the gyramide structure led to the development of analogues with enhanced potency. Gyramide B and Gyramide C demonstrated improved activity with IC50 values of 0.7 µM and 1.1 µM, respectively nih.gov. The potency of Gyramide B was comparable to that of the well-known fluoroquinolone antibiotic, ciprofloxacin, which had an IC50 of 0.7 µM in the same assay nih.gov. These findings underscore the potential of N-benzyl-3-sulfonamidopyrrolidines as a starting point for the development of new antibacterial agents targeting DNA gyrase nih.govnih.gov.

Table 3: Inhibition of E. coli DNA Gyrase by N-Benzyl-3-sulfonamidopyrrolidine Analogues (Gyramides)

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| (R)-Gyramide A | E. coli DNA Gyrase | 3.3 ± 1.0 | nih.gov |

| (S)-Gyramide A | 40.8 ± 5.2 | nih.gov | |

| Gyramide B | 0.7 ± 0.2 | nih.gov | |

| Gyramide C | 1.1 ± 0.2 | nih.gov | |

| Ciprofloxacin (Reference) | E. coli DNA Gyrase | 0.7 ± 0.1 | nih.gov |

While these compounds are potent inhibitors of DNA gyrase, their activity against topoisomerase IV was not explicitly detailed in the available literature.

To date, there are no specific studies in the accessible scientific literature that have investigated the inhibitory activity of 1-benzylpyrrolidine-3-sulfonamide analogues against 12-lipoxygenase (12-LOX) or 15-lipoxygenase (15-LOX). The broader field of sulfonamide-containing compounds has been explored for lipoxygenase inhibition, but research has not yet focused on this particular scaffold.

There is no available research in the scientific literature concerning the inhibitory effects of 1-benzylpyrrolidine-3-sulfonamide analogues on the digestive enzymes alpha-glucosidase and alpha-amylase. While various other classes of sulfonamides have been investigated for their potential as inhibitors of these enzymes in the context of diabetes management, the 1-benzylpyrrolidine-3-sulfonamide core has not been a subject of these studies.

Other Enzyme Targets (e.g., USP7, Lactoperoxidase)

While research on 1-benzylpyrrolidine-3-sulfonamide analogues has significantly focused on major enzyme classes, investigations into other specific enzyme targets like Ubiquitin-Specific Peptidase 7 (USP7) and Lactoperoxidase (LPO) are also emerging. These enzymes play crucial roles in distinct cellular pathways and represent potential avenues for therapeutic intervention.

USP7 Inhibition:

USP7 is a deubiquitinating enzyme that has gained attention as a potential target in cancer therapy due to its role in stabilizing various proteins relevant to cancer. Although direct studies on 1-benzylpyrrolidine-3-sulfonamide analogues as USP7 inhibitors are not extensively documented, related structures offer insights. For instance, the development of N-Benzylpiperidinol derivatives has yielded potent USP7 inhibitors. nih.gov One such compound, J21, demonstrated a half-maximal inhibitory concentration (IC50) of 41.35 ± 2.16 nM against USP7. nih.gov This research highlights the potential of cyclic amine scaffolds, like piperidine and potentially pyrrolidine, in the design of effective USP7 inhibitors. nih.gov Structure-based design and nuclear magnetic resonance-based screening have led to the development of selective, non-covalent USP7 inhibitors, GNE-6640 and GNE-6776, which function by attenuating ubiquitin binding. nih.gov These findings suggest that the pyrrolidine ring system, a core component of the titular compound, could serve as a valuable scaffold for developing novel USP7 inhibitors.

Lactoperoxidase Inhibition:

Lactoperoxidase (LPO) is a peroxidase enzyme with natural antibacterial properties. nih.govmdpi.com Several studies have explored the inhibitory effects of various sulfonamide derivatives on LPO. Celecoxib derivatives containing a pyrazole-linked sulfonamide moiety have been synthesized and shown to be effective LPO inhibitors. researchgate.net One particular aromatic pyrazole (B372694) compound with 2,3-dimethoxyphenyl functional groups exhibited a Ki value of 3.2 ± 0.7 nM, acting as a noncompetitive inhibitor. researchgate.net

Furthermore, a series of secondary sulfonamides incorporating acetoxybenzamide, triacetoxybenzamide, hydroxybenzamide, and trihydroxybenzamide with various heterocyclic groups (thiazole, pyrimidine, pyridine (B92270), isoxazole, and thiadiazole) were found to be effective LPO inhibitors. nih.govmdpi.com The Ki values for these derivatives against LPO ranged from 1.096 × 10⁻³ to 1203.83 µM. nih.govmdpi.com Notably, N-(sulfathiazole)-3,4,5-triacetoxybenzamide was the most potent inhibitor with a Ki of 1.096 × 10⁻³ ± 0.471 × 10⁻³ µM, exhibiting non-competitive inhibition. nih.govmdpi.com Another study on secondary sulfonamide derivatives reported IC50 values in the range of 0.53-1.33 µM. researchgate.net These findings underscore the potential of the sulfonamide functional group, a key feature of 1-benzylpyrrolidine-3-sulfonamide, in the design of LPO inhibitors.

Antimicrobial Activity Investigations

The antimicrobial potential of 1-benzylpyrrolidine-3-sulfonamide and its analogues has been a subject of significant research interest, with studies exploring their efficacy against a range of microbial pathogens.

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

N-benzyl-3-sulfonamidopyrrolidines, also known as gyramides, have been identified as a novel class of bacterial DNA gyrase inhibitors. nih.gov These compounds have demonstrated antimicrobial activity, with studies identifying DNA gyrase as their primary target. nih.gov The resistance-determining region for gyramide A is located in a novel site on GyrA, adjacent to the DNA cleavage gate, suggesting a new mechanism for DNA gyrase inhibition that may not be susceptible to cross-resistance with existing antibiotics like quinolones. nih.gov

The antibacterial effects of gyramides A-C were evaluated against several bacterial strains. In combination with the efflux pump inhibitor MC-207,110, these compounds showed minimum inhibitory concentrations (MICs) ranging from 2.5 to 160 μM against Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica, Staphylococcus aureus, and Streptococcus pneumoniae. nih.gov However, they were found to be ineffective against Enterococcus faecalis. nih.gov The IC50 values of gyramides A-C against E. coli DNA gyrase were in the range of 0.7-3.3 μM. nih.gov

Other related structures have also shown promise. The discovery of pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3 provides another avenue for developing novel antibacterials. nih.gov Chemical optimization of this scaffold led to compounds with good target inhibition and initial antibacterial activity against P. aeruginosa with no significant cytotoxicity. nih.gov Additionally, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones exhibited high activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with potency comparable or superior to norfloxacin (B1679917) and ciprofloxacin. nih.gov

Table 1: Antibacterial Activity of Gyramides (N-benzyl-3-sulfonamidopyrrolidines)

| Compound | Target Organism | MIC (μM) | IC50 against E. coli DNA gyrase (μM) |

|---|---|---|---|

| Gyramide A-C | Escherichia coli | 2.5-160 | 0.7-3.3 |

| Gyramide A-C | Pseudomonas aeruginosa | 2.5-160 | - |

| Gyramide A-C | Salmonella enterica | 2.5-160 | - |

| Gyramide A-C | Staphylococcus aureus | 2.5-160 | - |

| Gyramide A-C | Streptococcus pneumoniae | 2.5-160 | - |

| Gyramide A-C | Enterococcus faecalis | Ineffective | - |

MIC values were determined in the presence of the efflux pump inhibitor MC-207,110. nih.gov

Antifungal Efficacy

The structural motifs present in 1-benzylpyrrolidine-3-sulfonamide are found in various compounds with demonstrated antifungal properties. For instance, a series of sulfonamide-derived chromones displayed significant antifungal activity against multiple fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. nih.gov Specifically, compounds within this series showed varied but significant activity against these fungi. nih.gov

Benzyl (B1604629) bromide derivatives have also exhibited strong antifungal effects. nih.gov Compounds 1a-c were highly effective against both C. albicans and Candida krusei, with inhibition zones ranging from 9 to 35 mm. nih.gov Compound 1a was also notably effective against Aspergillus niger. nih.gov Furthermore, the synthesis of novel benzamidine (B55565) derivatives containing 1,2,3-triazole moieties has yielded compounds with excellent in vivo antifungal activity against Colletotrichum lagenarium and Botrytis cinerea. mdpi.com For example, compound 16d showed 90% efficacy against C. lagenarium at 200 µg/mL, surpassing the commercial fungicide carbendazim. mdpi.com

The azole class of antifungals, which act by inhibiting lanosterol (B1674476) 14α-demethylase, provides a framework for understanding the potential of related structures. pharmacophorejournal.com The development of resistance to existing azoles has spurred the search for new derivatives. pharmacophorejournal.com Research into N-phenylbenzamides has also shown their potential as antifungal agents, with some derivatives inhibiting the growth of Candida albicans. mdpi.com

Table 2: Antifungal Activity of Selected Compound Classes

| Compound Class | Fungal Strains | Activity | Reference |

|---|---|---|---|

| Sulfonamide-derived chromones | T. longifusus, C. albicans, A. flavus, M. canis, F. solani, C. glabrata | Significant activity | nih.gov |

| Benzyl bromide derivatives | C. albicans, C. krusei, A. niger | High effectiveness (inhibition zones 9-35 mm) | nih.gov |

| Benzamidine derivatives with 1,2,3-triazoles | C. lagenarium, B. cinerea | Excellent in vivo efficacy (e.g., 90% for compound 16d) | mdpi.com |

Antiprotozoal Activity (e.g., Antimalarial)

While direct studies on the antiprotozoal activity of 1-benzylpyrrolidine-3-sulfonamide are limited, related heterocyclic compounds containing the 1,2,3-triazole moiety have shown promise in this area. Compounds featuring 1,2,3-triazoles have been reported to possess antiprotozoal and antimalarial activities, among other biological effects. mdpi.com This suggests that the incorporation of a triazole ring, a common strategy in medicinal chemistry, could be a viable approach to developing antiprotozoal agents based on the pyrrolidine sulfonamide scaffold.

Antiviral Activity (e.g., HIV Protease, SARS-CoV-2 RdRp, Tobacco Mosaic Virus)

The sulfonamide group is a key structural feature in several clinically used antiviral drugs, particularly HIV protease inhibitors. scilit.com This highlights the potential of sulfonamide-containing compounds in antiviral research. A wide range of sulfonamide derivatives are continuously being synthesized and evaluated to develop agents with improved efficacy and reduced toxicity, or activity against drug-resistant viral strains. scilit.com

The 1,2,3-triazole moiety, often synthesized via "click chemistry," is another important pharmacophore in the development of antiviral agents. nih.govmdpi.com This heterocyclic ring is present in compounds that have shown activity against a variety of viruses. For instance, 1,2,3-triazolyl nucleoside analogues have been synthesized and evaluated for their activity against influenza virus A/PR/8/34/(H1N1) and coxsackievirus B3. nih.gov One lead compound demonstrated an IC50 of 30 µM against the influenza virus, with theoretical calculations suggesting it targets the RNA-dependent RNA polymerase (RdRp). nih.gov

In the context of the COVID-19 pandemic, phenylpyrazolone-1,2,3-triazole hybrids have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov Several of these derivatives showed potent anti-COVID-19 activity, with some inhibiting viral replication by more than 50%. nih.gov The most active compounds exhibited IC50 values against the viral protease in the low micromolar range. nih.gov

Antiproliferative and Anticancer Research

Sulfonamides have emerged as a versatile class of compounds in cancer therapy, targeting a range of enzymes and pathways involved in cancer progression. nih.gov They have been shown to act as inhibitors of tyrosine kinases, carbonic anhydrases, aromatase, and matrix metalloproteinases, and are also being explored as histone deacetylase inhibitors. nih.gov The diverse mechanisms of action underscore the potential of sulfonamide derivatives as anticancer agents. scilit.comnih.gov

The hybridization of different pharmacophores is a common strategy in the development of new anticancer drugs. Pyrimidine-sulfonamide hybrids, for example, have demonstrated promising in vitro and in vivo anticancer potential against various cancer types. nih.gov These hybrids can act on multiple targets within cancer cells, and the rational design of such molecules is an active area of research. nih.gov

While direct antiproliferative studies on 1-benzylpyrrolidine-3-sulfonamide are not widely reported, the structural components are present in compounds with known cytotoxic properties. For instance, in a study of sulfonamide-derived chromones, two compounds displayed potent cytotoxic activity in the brine shrimp bioassay, with LD50 values of 2.732 x 10⁻⁴ M and 2.290 x 10⁻⁴ M. nih.gov This suggests that the sulfonamide scaffold can be a component of molecules with cytotoxic potential.

Efficacy against Various Cancer Cell Lines

Analogues of the 1-benzylpyrrolidine (B1219470) scaffold have demonstrated notable cytotoxic effects against various human cancer cell lines. Research into diversity-oriented synthesis has led to the creation of a library of 1-benzylpyrrolidin-3-ol analogues. monash.edu These compounds have been screened for their cytotoxic propensity, with some exhibiting selective cytotoxicity towards specific cancer cell lines. monash.edu

For instance, certain lead compounds have shown a pronounced cytotoxic effect on HL-60 cells, a human promyelocytic leukemia cell line, when compared to cell lines derived from solid tumors. monash.edu This selectivity is a crucial aspect of anticancer drug development, as it suggests a potential for targeted therapy with reduced effects on non-cancerous cells. monash.edu Further studies have supported this, indicating milder cytotoxic effects on non-cancerous cell lines, which reinforces their selective action towards cancer cells. monash.edu

The exploration of sulfonamidebenzamides has also yielded compounds with significant antiproliferative effects against multiple cancer cell lines in the NCI-60 panel. nih.gov The flexibility of the 1,3,5-triazine (B166579) ring, when incorporated into benzenesulfonamide (B165840) structures, has been leveraged to develop novel anticancer agents. nih.gov These compounds have been designed to act as selective inhibitors of human carbonic anhydrase IX (hCA IX), an isoform overexpressed in many solid hypoxic tumors, making it a prime target for anticancer therapies. nih.govnih.gov

Table 1: Anticancer Activity of Selected 1-Benzylpyrrolidine-3-sulfonamide Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Cancer Cell Line | Activity/Observation | Reference |

|---|---|---|---|

| 1-benzylpyrrolidin-3-ol analogues | HL-60 | Selective cytotoxicity | monash.edu |

| Sulfonamidebenzamide 3 | CHO-CHOP assay | Potent and selective CHOP inducer | nih.gov |

| Benzenesulfonamide 12d | Breast cancer (MDA-MB-468) | GI% = 62% | nih.gov |

| Benzenesulfonamide 12i | Leukemia (CCRF-CEM) | GI% = 58.70% | nih.gov |

| Benzenesulfonamide 12d (hypoxic) | Breast cancer (MDA-MB-468) | IC50 = 3.99 ± 0.21 µM | nih.gov |

| Benzenesulfonamide 12i (hypoxic) | Breast cancer (MDA-MB-468) | IC50 = 1.48 ± 0.08 µM | nih.gov |

Induction of Apoptosis Mechanisms

A key mechanism through which these analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. monash.edu Defects in apoptotic pathways are a hallmark of carcinogenesis, making the development of agents that can trigger apoptosis in tumor cells a significant area of research. monash.edu

Lead compounds from the 1-benzylpyrrolidin-3-ol library have been shown to induce apoptosis in HL-60 cells. monash.edu A crucial mediator of this process is caspase-3, an executioner caspase that, when activated, triggers a cascade of events leading to cell death. monash.edu Investigations have revealed that these lead compounds can target and interact with caspase-3, suggesting a potential mode of action for their apoptotic activity. monash.edu Molecular docking and dynamic simulation studies have further substantiated the binding ability of these compounds with caspase-3. monash.edu

Similarly, isatin (B1672199) sulfonamide analogues have been identified as potent, non-peptide-based inhibitors of executioner caspases, particularly caspase-3 and caspase-7. nih.gov These compounds display high potency for inhibiting these caspases while showing lower potency against initiator caspases, indicating a degree of selectivity in their action. nih.gov The discovery of sulfonamidebenzamides as selective activators of the C/EBP-homologous protein (CHOP) pathway of the unfolded protein response (UPR) provides another avenue for apoptosis induction. nih.gov The UPR is a cellular stress response that, when overwhelmed, can trigger apoptosis through the upregulation of transcription factors like CHOP. nih.gov

Neurological and Neurodegenerative Disease Research

The potential therapeutic applications of 1-benzylpyrrolidine-3-sulfonamide analogues extend to the realm of neurological and neurodegenerative diseases, particularly Alzheimer's disease.

Anti-Aggregation Properties (e.g., Amyloid-beta, Tau Protein)

A key pathological hallmark of Alzheimer's disease is the accumulation of misfolded amyloid-beta (Aβ) and tau proteins in the brain. nih.gov Consequently, inhibiting the aggregation of these proteins is a major therapeutic strategy. A library of 1-benzylamino-2-hydroxyalkyl derivatives, which share structural similarities with 1-benzylpyrrolidine analogues, has been investigated for its anti-aggregation properties. nih.gov

Within this library, compound 18 emerged as a potent dual inhibitor of both Aβ42 and tau protein aggregation. nih.gov This dual activity is particularly significant as it targets two key pathological players in Alzheimer's disease. Kinetic studies have indicated that this compound can inhibit the amyloid aggregation process at multiple steps and also possesses the ability to disaggregate pre-formed amyloid fibrils. nih.gov Other research has also focused on benzylphenylpyrrolizinones, which have shown promising results in inhibiting β-amyloid aggregation. nih.gov

The inhibition of Aβ aggregation is a highly sought-after therapeutic goal, and various natural and synthetic compounds are being explored for this purpose. frontiersin.orgmdpi.com The mechanisms of inhibition can vary, from preventing the initial association of monomers to remodeling existing oligomers into non-toxic forms. frontiersin.org

Metal-Chelating Activities

Metal ions, particularly copper, zinc, and iron, are known to play a role in the aggregation of Aβ peptides and the generation of oxidative stress, both of which are implicated in the pathology of Alzheimer's disease. This has led to the investigation of metal-chelating compounds as potential therapeutic agents.

Benzenesulfonamides incorporating 1,3,5-triazine moieties have demonstrated moderate metal-chelating activity. unifi.it For instance, certain derivatives displayed metal-chelating activity close to that of EDTA, a well-known chelating agent. unifi.it The ability of these compounds to bind to metal ions could potentially disrupt the metal-mediated aggregation of Aβ and reduce oxidative damage.

Furthermore, studies on hetaryl sulfonamides have also explored their metal-chelating effects. nih.gov The capacity of these compounds to bind Fe2+ has been demonstrated, highlighting another potential mechanism through which sulfonamide-based compounds could exert neuroprotective effects. nih.gov The chelation of metal ions is a recognized strategy to mitigate the neurotoxic effects associated with their dyshomeostasis in neurodegenerative disorders. bohrium.comresearchgate.net

Beta-Secretase (BACE-1) Inhibition

Beta-secretase (BACE-1) is a key enzyme involved in the production of the Aβ peptide from the amyloid precursor protein (APP). nih.govrsc.org Inhibition of BACE-1 is therefore a prime therapeutic target for reducing Aβ levels in the brain. researchgate.net

Several N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides, which are structurally related to the core focus of this article, have been synthesized and evaluated for their BACE-1 inhibitory activity. nih.gov These compounds have shown IC50 values in the low micromolar range, indicating their potential as BACE-1 inhibitors. nih.gov Docking studies have suggested that the stereochemistry around the central hydroxyethylamino linker does not significantly impact the BACE-1 inhibitory activity of this class of molecules. nih.gov

The development of BACE-1 inhibitors has been a significant focus in Alzheimer's research, with various scaffolds, including benzamides and spiropyrrolidines, being explored. nih.govresearchgate.net Fragment-based drug design has also been employed to discover novel BACE-1 inhibitors with improved potency. researchgate.net

Antidiabetic Activity Assessment

Recent research has also explored the potential of pyrrolidine sulfonamide derivatives as antidiabetic agents, primarily through the inhibition of dipeptidyl peptidase-IV (DPP-IV). semanticscholar.orgresearchgate.net DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. gsconlinepress.com By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release. semanticscholar.orgresearchgate.net

A series of novel 1,2,4-oxadiazole (B8745197) derivatives of pyrrolidine sulfonamide have been synthesized and evaluated for their in vitro antidiabetic activity against the DPP-IV enzyme. semanticscholar.orgresearchgate.net Several of these compounds demonstrated significant inhibitory activity. semanticscholar.orgresearchgate.net For example, compound B-XI from one study showed an IC50 value of 11.32 ± 1.59 nM, which, while less potent than the standard drug Vildagliptin, indicates a promising level of activity. semanticscholar.orgresearchgate.net

The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, and its incorporation into various heterocyclic structures continues to be a fruitful area for the discovery of new therapeutic agents, including those for the management of type 2 diabetes. gsconlinepress.comnih.gov

Table 2: Antidiabetic Activity of Pyrrolidine Sulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Compound/Analogue | Target | IC50 (nM) | Reference |

|---|---|---|---|

| B-I | DPP-IV | 13.9 ± 1.76 | researchgate.net |

| B-V | DPP-IV | 16.05 ± 1.64 | researchgate.net |

| B-VI | DPP-IV | 15.98 ± 1.98 | researchgate.net |

| B-XI | DPP-IV | 11.32 ± 1.59 | semanticscholar.orgresearchgate.net |

| B-XIII | DPP-IV | 19.65 ± 2.60 | researchgate.net |

| Vildagliptin (Standard) | DPP-IV | 4.79 ± 1.66 | researchgate.net |

Other Pharmacological Profiles (e.g., Anti-inflammatory, Analgesic, Anticonvulsant)

The core structure of 1-benzylpyrrolidine-3-sulfonamide combines a pyrrolidine ring, a benzyl group, and a sulfonamide moiety. Each of these components is present in various pharmacologically active molecules, suggesting that their combination could potentially lead to compounds with interesting biological activities.

Anti-inflammatory Activity:

The sulfonamide group is a well-established pharmacophore in a number of anti-inflammatory drugs. For instance, celecoxib, a selective COX-2 inhibitor, contains a sulfonamide moiety. The mechanism of action of many sulfonamide-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. It is conceivable that analogues of 1-benzylpyrrolidine-3-sulfonamide could exhibit anti-inflammatory effects, potentially through a similar mechanism. Modifications to the benzyl group and substitutions on the pyrrolidine ring could modulate this activity.

Analgesic Activity:

Analgesic and anti-inflammatory activities are often correlated. Therefore, compounds with potential anti-inflammatory properties may also possess analgesic effects. Furthermore, some pyrrolidine derivatives have been explored for their analgesic potential. The N-benzyl group can also influence the interaction of the molecule with biological targets relevant to pain perception. Research into analogues could involve modifying the substitution pattern on the benzyl ring or the pyrrolidine core to enhance analgesic efficacy.

Anticonvulsant Activity:

Several compounds containing a pyrrolidine ring are known to have anticonvulsant properties. For example, levetiracetam, a widely used antiepileptic drug, features a pyrrolidone ring, a close structural relative of pyrrolidine. Additionally, the sulfonamide group is present in some anticonvulsant drugs, such as zonisamide. The combination of these two structural features in 1-benzylpyrrolidine-3-sulfonamide suggests a potential for anticonvulsant activity. Structure-activity relationship studies would be necessary to explore how modifications to the benzyl and sulfonamide portions of the molecule affect this potential activity.

In the absence of specific studies on 1-benzylpyrrolidine-3-sulfonamide analogues, the above discussion remains speculative. Further experimental investigations, including synthesis of a library of analogues and their subsequent screening in relevant biological assays, are required to determine the actual pharmacological profiles of this class of compounds.

Mechanism of Action Studies of 1 Benzylpyrrolidine 3 Sulfonamide Derivatives

Molecular Target Identification and Validation (e.g., FtsZ GTPase)

The primary molecular target investigated for antibacterial compounds that induce filamentation in bacteria is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ, a prokaryotic homolog of eukaryotic tubulin, is a GTPase that is essential for cell division. nih.gov It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins necessary for cytokinesis. Inhibition of FtsZ function disrupts cell division, leading to the formation of long, filamentous cells and eventual bacterial death. nih.gov

A high-throughput phenotypic screen designed to identify compounds causing lethal cell filamentation in E. coli identified a lead compound, designated 534F6, which is an N-benzyl-3-sulfonamidopyrrolidine. nih.gov Initial biochemical assays were conducted to determine if FtsZ was the primary target of this compound.

The study revealed that 534F6 demonstrated only modest direct inhibition of the GTPase activity of FtsZ. nih.gov Furthermore, it did not significantly affect the steady-state polymerization of FtsZ as measured by high-speed sedimentation assays. nih.gov This was noteworthy because many potent bacterial growth inhibitors that cause filamentation act by directly targeting FtsZ GTPase activity. nih.govnih.gov Despite the weak direct interaction with FtsZ, several analogs of the lead compound were found to cause potent bacterial growth inhibition, suggesting that the primary lethal target of this compound class might be a different protein essential for bacterial cytokinesis or another cellular process. nih.gov To identify the specific protein target(s), photoaffinity reagents based on the N-benzyl-3-sulfonamidopyrrolidine scaffold have been prepared for use in future target elucidation experiments. nih.gov

Table 1: FtsZ GTPase Inhibition Data for Lead Compound 534F6

| Compound | Description | Target | Assay | Result |

|---|---|---|---|---|

| 534F6 | N-benzyl-3-sulfonamidopyrrolidine | FtsZ | GTPase Activity | 20±5% inhibition at 100 µM nih.gov |

| 534F6 | N-benzyl-3-sulfonamidopyrrolidine | FtsZ | Polymerization (Sedimentation Assay) | No significant effect nih.gov |

Cellular Uptake and Intracellular Localization

The specific mechanisms governing the cellular uptake and subsequent intracellular localization of 1-Benzylpyrrolidine-3-sulfonamide have not been extensively detailed in available research. For small molecules to exert their effect on internal targets, they must first cross the bacterial cell wall and membrane(s). The efficiency of this uptake can be influenced by the physicochemical properties of the compound, such as its size, charge, and lipophilicity.

General studies on other small molecules and nanoparticles have shown that uptake can occur via various mechanisms, including passive diffusion and active transport systems like endocytosis in eukaryotic cells. nih.gov In bacteria, uptake is often mediated by porins in the outer membrane of Gram-negative bacteria and active transport systems. The specific transporters or pathways utilized by 1-Benzylpyrrolidine-3-sulfonamide are yet to be identified. The development of tagged analogs, such as those created for photoaffinity labeling, may aid in future studies to visualize and track the compound's localization within the bacterial cell. nih.gov

DNA Binding and Intercalation Mechanisms

While the primary mechanism of 1-Benzylpyrrolidine-3-sulfonamide does not appear to be direct DNA interaction, some sulfonamide derivatives have been investigated for their ability to bind to DNA. rsc.org The interaction of small molecules with DNA is a known mechanism for many antimicrobial and anticancer agents. These interactions can occur through several modes, most commonly groove binding or intercalation. nih.gov

Groove Binding: Molecules fit into the minor or major grooves of the DNA double helix, causing minimal structural distortion. This binding is typically non-covalent, driven by hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

Intercalation: A planar, aromatic moiety of the molecule inserts itself between the base pairs of the DNA helix. This causes a significant structural change, often leading to an unwinding and lengthening of the DNA, which can interfere with replication and transcription. nih.gov

Studies on certain novel 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives have demonstrated their capacity to bind to DNA through a mixed mode involving both intercalation and groove binding. rsc.org These findings were supported by multiple experimental techniques, including UV-visible spectroscopy, fluorescence studies, and viscometry, as well as theoretical molecular docking simulations. rsc.org Although these compounds are structurally distinct from 1-Benzylpyrrolidine-3-sulfonamide, this research shows that the sulfonamide scaffold can be part of a molecule capable of DNA interaction. However, there is no direct evidence to suggest that DNA binding is the primary mechanism of action for 1-Benzylpyrrolidine-3-sulfonamide itself. nih.gov

Table 2: General Mechanisms of Small Molecule-DNA Interaction

| Binding Mechanism | Description | Effect on DNA Structure |

|---|---|---|

| Intercalation | Insertion of a planar molecule between DNA base pairs. nih.gov | Unwinding and lengthening of the helix; significant distortion. nih.gov |

| Groove Binding | Fitting of a molecule within the major or minor groove of DNA. nih.gov | Minimal structural distortion. nih.gov |

Compound Reference Table

| Compound Name |

|---|

| 1-Benzylpyrrolidine-3-sulfonamide |

| 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide |

| Folic acid |

| para-aminobenzoic acid (PABA) |

| Sulfamethoxazole |

| Tetrahydrofolate |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Benzyl (B1604629) Moiety Modifications on Biological Activity and Selectivity

Modifications to the benzyl group attached to the pyrrolidine (B122466) nitrogen are a critical determinant of the molecule's interaction with biological targets. Research into related compounds, such as N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, has shown that the benzyl group plays a significant role in activity. For instance, in a series of androgen receptor (AR) antagonists, the benzyloxy-phenyl scaffold was identified as a key element for antagonistic activity. nih.gov

In other related structures, like N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives, the presence of the N-benzyl group, in conjunction with other electron-donating groups, was found to be crucial for antioxidant and antibacterial activities. researchgate.net The replacement of a benzoyl group with various aryl substituents in certain pyrrolidine sulfonamides has also led to the discovery of highly potent analogs. nih.gov This suggests that the electronic properties and steric bulk of the aromatic system attached to the pyrrolidine nitrogen can be optimized to enhance biological outcomes. For example, in studies on antimicrobial peptides, benzyl-stapled modifications were used to stabilize secondary structures, leading to enhanced anti-cancer activity. nih.gov While a different molecular class, this highlights the versatility of the benzyl group in modulating biological function.

Table 1: Impact of Benzyl and Related Moiety Modifications on Activity

| Parent Scaffold | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyrrolidine Sulfonamide | Replacement of benzoyl group with other aryl substituents | Yielded potent new analogues with nanomolar activity. | nih.gov |

| N-phenyl-sulfonamide | Introduction of a 4-benzyloxy group | Resulted in compounds with excellent androgen receptor antagonistic activity. | nih.gov |

| Pyrrolidine Pentamine | Alterations at the S-phenyl moiety position | Reduced inhibitory activity, demonstrating the essential nature of this group. | nih.gov |

Influence of Pyrrolidine Ring Substitutions on Pharmacological Profiles

The pyrrolidine ring serves as a versatile scaffold whose conformation and substitution pattern significantly influence pharmacological efficacy. nih.gov The ring's inherent flexibility allows it to adapt to various binding pockets, a feature that can be controlled by the strategic placement of substituents. nih.gov

Studies on pyrrolidine sulfonamides have demonstrated that substitutions on the ring are critical for potency and efficacy. For example, introducing fluorophenyl substituents at position 3 of the pyrrolidine ring resulted in better in vitro potency. nih.gov The position of substituents is also key, as seen in derivatives where meta-substituted compounds showed improved biological activity. nih.gov The stereochemistry of the pyrrolidine ring and its substituents is also vital. In sulfonamide analogues of the natural product antofine, the stereochemistry at C-13a (part of a related indolizidine ring system) was found to be very important for antiproliferative activity, with the (R)-enantiomer being significantly more active. acs.org

Table 2: Effect of Pyrrolidine Ring Substitutions

| Substitution Position | Substituent Type | Observed Pharmacological Effect | Reference |

|---|---|---|---|

| Position 3 | Fluorophenyl groups | Offered better in vitro potency and efflux ratio profile. | nih.gov |

| General | Meta-substituted aryl groups | Showed improved biological activity compared to other substitution patterns. | nih.gov |

| Position 4 | Heteroaromatic substituents | Activity was influenced by the number and position of nitrogen atoms in the heteroaromatic ring. | nih.gov |

Role of Sulfonamide Group Features in Receptor/Enzyme Interactions

The sulfonamide group is a cornerstone of the molecule's biological activity, acting as a key pharmacophore in a wide array of drugs. openaccesspub.orgajchem-b.com Its ability to form hydrogen bonds is a critical feature in its interaction with biological targets. ajchem-b.com The acidic nature of the sulfonamide proton can also be important for high potency. acs.org

The sulfonamide functional group is known to be a structural mimic of p-aminobenzoic acid (PABA), enabling it to act as an antagonist in metabolic pathways that utilize PABA, such as folate synthesis in bacteria. nih.govnih.gov The geometry and electronic properties of the SO2NH moiety are crucial for this mimicry and subsequent inhibitory action. nih.gov

SAR studies on various sulfonamide-containing scaffolds have shown that modifications to this group can drastically alter activity. For instance, in a series of antitumor agents, increasing the steric bulk of the sulfonamide substituent (e.g., replacing methanesulfonamide (B31651) with isopropylsulfonamide or benzenesulfonamide) led to a substantial decrease in potency, indicating that bulky groups are not well-tolerated at that position. acs.org Conversely, transforming the sulfonamide moiety into amides or ureas in a class of GlyT1 inhibitors resulted in inactive compounds, underscoring the group's essential role. nih.gov

Molecular docking studies on aryl sulfonamide derivatives have further illuminated the role of this group. For Mcl-1 inhibitors, it was found that a hydrogen bond acceptor at the appropriate position could interact with key residues like ASN260, leading to stronger protein-ligand interactions and higher inhibitory activity. researchgate.net

Correlation between Hydrophobicity, Electronegativity, and Activity

The biological activity of sulfonamide derivatives is often correlated with their physicochemical properties, such as hydrophobicity, electronegativity, and other molecular descriptors. QSAR studies frequently model these relationships to predict the activity of new compounds.

In an analysis of aryl sulfonamide inhibitors of the Nav1.7 sodium channel, 3D-QSAR models highlighted the importance of steric, electrostatic, and hydrophobic fields. nih.govdoi.org The contour maps generated from these models provide a visual guide for designing new analogs; for example, indicating regions where bulky, electron-withdrawing, or hydrophobic groups would be beneficial or detrimental to activity. nih.govdoi.org

A QSAR study on benzene (B151609) sulfonamide derivatives with antioxidant activity established a mathematical relationship between the half-maximal inhibitory concentration (IC50) and descriptors like electrophilicity (log(ω)), SCF energy, and molar refractivity. ekb.eg This indicates that electronic properties and polarizability are key drivers of the observed antioxidant effect. Similarly, for a series of pyrrolidin-2-one antiarrhythmic agents, activity was found to depend on descriptors related to atomic charges and hydrophobicity. nih.gov

Table 3: Correlation of Physicochemical Properties with Biological Activity

| Compound Class | Property/Descriptor | Correlation with Activity | Reference |

|---|---|---|---|

| Benzene Sulfonamides | Electrophilicity (log(ω)), Molar Refractivity | Negatively correlated with antioxidant IC50 values (higher values meant lower activity). | ekb.eg |

| Aryl Sulfonamides (Nav1.7 Inhibitors) | Steric, Electrostatic, Hydrophobic Fields | Specific regions identified where these properties either enhance or decrease inhibitory activity. | doi.org |

| Pyrrolidin-2-one Antiarrhythmics | PCR (related to atomic charges), Hy (hydrophobicity) | Found to be significant descriptors in the QSAR model for antiarrhythmic activity. | nih.gov |

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a crucial step in modern drug design, allowing for the in-silico screening of virtual compounds and prioritizing synthetic efforts. jbclinpharm.orgjbclinpharm.org For sulfonamide derivatives, various statistical methods have been employed to create robust and predictive models.

Multiple linear regression (MLR) and artificial neural networks (ANN) are common techniques. For a series of sulfonamides tested against E. coli, an ANN-QSAR model was developed with a high correlation coefficient, demonstrating its predictive power. jbclinpharm.org The robustness of such models is rigorously tested through internal and external validation methods, including leave-one-out (LOO) cross-validation, calculation of the squared correlation coefficient (R²), and Y-randomization tests to ensure the model is not due to chance correlation. jbclinpharm.orgmdpi.com

For instance, a 3D-QSAR study on aryl sulfonamide Nav1.7 inhibitors resulted in a Comparative Molecular Similarity Indices Analyses (CoMSIA) model with a cross-validated q² of 0.686 and a non-cross-validated r² of 0.988, indicating a model with good predictive ability. doi.org Similarly, a QSAR model for sulfonamide-based antidiabetic agents achieved an R² value of 0.9897, demonstrating a very strong correlation between the selected topological descriptors and biological activity. medwinpublishers.com The applicability domain of these models is also defined to ensure that predictions are reliable only for compounds structurally similar to those in the training set. mdpi.com These predictive models provide powerful theoretical guidance for the rational design and synthesis of novel, highly active sulfonamide derivatives. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 1 Benzylpyrrolidine 3 Sulfonamide Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. qub.ac.uk This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. nih.govnih.gov

For analogues of 1-Benzylpyrrolidine-3-sulfonamide, docking studies are employed to investigate their binding modes within the active sites of various protein targets. The sulfonamide group is a well-known zinc-binding group, making enzymes like carbonic anhydrases (CAs) common targets. researchgate.netnih.govmdpi.com Docking simulations for sulfonamide derivatives frequently reveal that the sulfonamide moiety coordinates with the zinc ion in the CA active site, while the rest of the molecule forms hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, such as Thr199. mdpi.comekb.eg

The binding affinity is estimated using a scoring function, which provides a value (e.g., in kcal/mol) that ranks different ligands based on their predicted binding strength. nih.gov For instance, studies on novel sulfonamide derivatives targeting the main protease (Mpro) of SARS-CoV-2 or bacterial dihydropteroate (B1496061) synthase (DHPS) have used docking to identify the most promising candidates for synthesis and biological testing. nih.govnih.gov The results typically highlight key interactions, such as hydrogen bonds formed by the sulfonamide N-H group and hydrophobic interactions involving the benzyl (B1604629) and pyrrolidine (B122466) rings. doi.org

Table 1: Representative Molecular Docking Results for Hypothetical 1-Benzylpyrrolidine-3-sulfonamide Analogues against a Target Protein

| Analogue | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analogue A | Parent Structure | -8.5 | TYR 230, SER 150, LEU 280 |

| Analogue B | 4'-hydroxy on benzyl | -9.2 | TYR 230, SER 150, HIS 278 |

| Analogue C | 4'-chloro on benzyl | -8.9 | VAL 170, LEU 280, PHE 290 |